molecular formula C18H11BrClN5O2 B2838811 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 887887-47-0

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2838811
CAS No.: 887887-47-0
M. Wt: 444.67
InChI Key: FEOHAPPIZKVBDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C18H11BrClN5O2 and its molecular weight is 444.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a synthetic derivative belonging to the purine class of compounds. Its structural features, including halogenated phenyl groups and a carboxamide functional group, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure

The compound can be represented as follows:

C16H13BrClN5O\text{C}_{16}\text{H}_{13}\text{BrClN}_5\text{O}

This structure features:

  • A bromine atom at the 3-position of one phenyl ring.
  • A chlorine atom at the 3-position of another phenyl ring.
  • An oxo group at the 8-position of the purine base.

Anticancer Activity

Recent studies have highlighted the potential of halogenated purines as anticancer agents. The compound has shown significant activity against various cancer cell lines:

  • Cell Invasion Inhibition : In vitro assays indicated that the compound markedly inhibits cell invasion in a Boyden chamber assay. This effect was more pronounced than that of standard matrix metalloproteinase (MMP) inhibitors .
  • Tumor Growth Reduction : In vivo studies using nude mice grafted with human tumor cells (e.g., HT1080 and MDA-MB231) demonstrated that treatment with this compound significantly reduced tumor growth. The administration was done intraperitoneally three times a week .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary investigations into its antibacterial and antifungal activities are ongoing:

  • Antibacterial Properties : Initial tests show promising activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are being evaluated, with some derivatives exhibiting MIC values as low as 4.69 µM against Bacillus subtilis and 5.64 µM against Staphylococcus aureus .
  • Antifungal Activity : The compound has also been tested for antifungal properties against Candida albicans, with ongoing studies to determine its efficacy compared to known antifungal agents .

Anti-inflammatory Activity

The potential anti-inflammatory effects of this compound are under investigation. Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

A selection of case studies illustrates the biological activity of related compounds within the same structural class:

Compound NameStructural FeaturesBiological ActivityReference
3-Bromophenyl Coumarin DerivativeContains brominated phenyl groupInhibits cancer cell invasion
N-(4-Chlorophenyl) DerivativeChlorinated substituentAntitumor activity
N-(2-Bromo-4-methylphenyl) DerivativeBromo substituentAntimicrobial activity

The precise mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, several hypotheses include:

  • Inhibition of MMPs : Although initial studies suggest that its anticancer effects are not primarily through MMP inhibition, further exploration into other pathways is warranted.
  • Interference with DNA/RNA Synthesis : Given its purine structure, it may interfere with nucleic acid synthesis, thereby exerting cytotoxic effects on rapidly dividing cancer cells.

Properties

IUPAC Name

2-(3-bromophenyl)-9-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrClN5O2/c19-10-4-1-3-9(7-10)16-22-13(15(21)26)14-17(24-16)25(18(27)23-14)12-6-2-5-11(20)8-12/h1-8H,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOHAPPIZKVBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC(=CC=C4)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.